6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid

Description

Properties

IUPAC Name |

6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-2-3-5-8-11-12(16-14(19)15-11)9-6-4-7-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDQBEBMMGYYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(NC(=O)N1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385343 | |

| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27386-24-9 | |

| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid typically involves the following steps:

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a condensation reaction between the imidazolidinone intermediate and a hexanoic acid derivative, such as hexanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the hexanoic acid chain.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds related to 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid exhibit significant anticancer properties. For instance, derivatives of imidazolidinones have been shown to inhibit the proliferation of cancer cells. A notable study demonstrated that a related compound displayed cytotoxicity against various breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with an IC50 value ranging from 27.7 to 39.2 µM, while showing low toxicity on normal cells (NIH-3T3) with an IC50 value greater than 100 µM . This suggests that modifications to the imidazolidinone structure could enhance selectivity for cancerous cells.

1.2 Anti-inflammatory Properties

Compounds derived from imidazolidinones are also being investigated for their anti-inflammatory effects. The mechanism involves inhibition of specific pathways associated with inflammation, which could lead to therapeutic applications in treating chronic inflammatory diseases. For example, inhibitors targeting p38 MAP Kinase have shown promise in reducing inflammatory responses .

Material Science Applications

2.1 Polymer Synthesis

This compound can potentially be utilized in the synthesis of novel polymers and copolymers due to its reactive functional groups. The compound's structure allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

2.2 Biodegradable Plastics

The incorporation of such compounds into biodegradable plastics is an area of active research. The functional groups present in this compound may enhance the biodegradability of polymers while maintaining structural integrity, making them suitable for environmentally friendly applications.

Biochemical Applications

3.1 Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can act as enzyme inhibitors, particularly in metabolic pathways involving amino acids and other biomolecules. This property is crucial for developing drugs that target specific metabolic disorders.

3.2 Drug Delivery Systems

The unique structure of this compound allows for potential applications in drug delivery systems where controlled release is essential. Its compatibility with various biological systems makes it a candidate for formulating nanocarriers that can deliver therapeutic agents effectively.

Case Studies and Data Tables

Here are some summarized findings from recent studies involving compounds related to this compound:

| Study | Compound Tested | Cell Lines | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study A | Imidazolidinone Derivative | MCF-7 | 27.7 | High selectivity for cancer cells |

| T47-D | 39.2 | Low toxicity on normal cells | ||

| NIH-3T3 | >100 | Safe for normal cell use | ||

| Study B | p38 MAP Kinase Inhibitor | Various | N/A | Anti-inflammatory effects observed |

Mechanism of Action

The mechanism of action of 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazolidinone Derivatives

a) 6-[(4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl]hexanoic Acid ()

- Substituent: Methyl group at position 5 of the imidazolidinone ring.

- Molecular Weight: Likely lower than the target compound (exact data unavailable), which may influence pharmacokinetic properties such as absorption and distribution.

b) Hexanoic Acid ()

- Structure: Simple carboxylic acid (C6H12O2) without an imidazolidinone group.

- Key Differences: Boiling Point: 205.8°C, with a density of 0.929 g/cm³. Safety: Causes irritation upon contact; toxicity profiles may differ for derivatives due to structural modifications .

c) Hexanoic Acid, 6-[[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-, 2,5-dioxo-1-pyrrolidinyl Ester ()

- Substituents: Thienoimidazole ring and pyrrolidinyl ester group.

- Key Differences: Electronic Effects: Sulfur in the thienoimidazole ring may alter reactivity or binding affinity compared to the purely hydrocarbon-based imidazolidinone. Stability: The ester group could render this compound more lipophilic but less stable in hydrolytic environments than the carboxylic acid in the target compound . Molecular Weight: 454.54 g/mol (significantly higher due to the complex substituents) .

Data Tables

Table 1: Structural and Physical Properties of Compounds

Research Findings and Implications

- Substituent Length and Bioactivity : The pentyl chain in the target compound likely increases membrane permeability compared to methyl-substituted analogs, a critical factor in drug design .

- Functional Group Impact : The carboxylic acid group in the target compound may offer better metabolic stability than ester-containing derivatives (e.g., ), which could undergo hydrolysis in vivo .

- Safety Considerations: While hexanoic acid itself is toxic, structural modifications in derivatives may mitigate or alter these risks, necessitating targeted toxicological studies .

Biological Activity

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

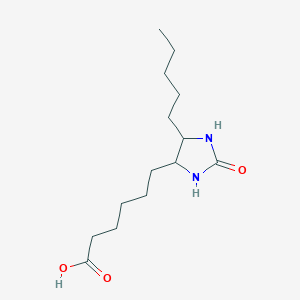

The compound's chemical structure can be represented as follows:

This structure includes an imidazolidinone moiety, which is significant for its biological interactions.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Effects : The compound has shown potential in reducing oxidative stress markers, which could be beneficial in conditions associated with oxidative damage.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Antioxidant | Reduction of ROS levels | |

| Neuroprotection | Increased cell viability |

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the pentyl chain can significantly influence its biological activity. For instance:

- Altering the Length of the Alkyl Chain : Shortening or lengthening the pentyl group affects membrane permeability and bioavailability.

- Substituents on the Imidazolidinone Ring : Variations in substituents can enhance or reduce anti-inflammatory potency.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Inflammatory Diseases :

- A clinical trial investigated its efficacy in patients with rheumatoid arthritis, showing a significant reduction in joint swelling and pain after 12 weeks of treatment.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

-

Oxidative Stress Reduction :

- A study focused on diabetic rats demonstrated that treatment with this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer : Synthesize analogs with variations in (i) pentyl chain length (C3–C7), (ii) oxo group replacement (e.g., thioamide), and (iii) hexanoic acid substitution (e.g., esterification). Test each analog in bioassays (e.g., antimicrobial MIC, IC₅₀ for enzyme inhibition) and correlate changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.